REACTION_CXSMILES
|
Cl.CC1C2COC(=O)C=2C=CC=1CCN1CCNCC1.C(OC([N:28]1[CH2:33][CH2:32][N:31]([CH2:34][CH2:35][C:36]2[CH:45]=[CH:44][C:39]3[C:40](=[O:43])[O:41][CH2:42][C:38]=3[C:37]=2[CH:46]2[CH2:48][CH2:47]2)[CH2:30][CH2:29]1)=O)(C)(C)C>>[CH:46]1([C:37]2[C:38]3[CH2:42][O:41][C:40](=[O:43])[C:39]=3[CH:44]=[CH:45][C:36]=2[CH2:35][CH2:34][N:31]2[CH2:30][CH2:29][NH:28][CH2:33][CH2:32]2)[CH2:48][CH2:47]1 |f:0.1|
|
Name
|
4-methyl-5-(2-piperazin-1-ylethyl)-2-benzofuran-1(3H)-one hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1=C(C=CC=2C(OCC21)=O)CCN2CCNCC2
|
Name
|
tert-butyl-4-[2-(4-cyclopropyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)CCC1=C(C2=C(C(OC2)=O)C=C1)C1CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C=CC=2C(OCC21)=O)CCN2CCNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |